molecular formula C22H18N4OS B10816633 2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide

2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B10816633
M. Wt: 386.5 g/mol
InChI Key: FAJJOOSPYDZYFS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a pyridin-4-yl group at position 2 and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl carboxamide moiety at position 3. This structural architecture combines pharmacophoric elements associated with anticancer activity, including the planar quinoline system (for DNA intercalation) and the tetrahydrobenzothiazole group (linked to kinase inhibition and apoptosis modulation) .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-pyridin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H18N4OS/c27-21(26-22-25-18-7-3-4-8-20(18)28-22)16-13-19(14-9-11-23-12-10-14)24-17-6-2-1-5-15(16)17/h1-2,5-6,9-13H,3-4,7-8H2,(H,25,26,27)

InChI Key

FAJJOOSPYDZYFS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for WAY-640810 are not widely documented in public literature. it is typically prepared through a series of organic synthesis steps involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger batch production .

Chemical Reactions Analysis

WAY-640810 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-640810 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-640810 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or cellular structures, thereby altering their function or activity. This can lead to changes in cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Tanimoto Coefficient*
Target Compound Quinoline Pyridin-4-yl; Tetrahydrobenzothiazole-carboxamide N/A (novel)
3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methylquinolin-4-one Pyrazolone-fused quinoline Pyrazolone-methyl; 2-methyl 0.72–0.85
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Tetrahydrobenzothiazole; carboxylic acid N/A

*Tanimoto coefficient ranges reflect 2D similarity to the target compound’s closest analog .

Table 2: Antiproliferative Activity of Structural Analogs

Compound Name Cancer Cell Line Growth Inhibition (GP%) Reference
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid LOX IMVI (Melanoma) 62.25%
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Colon Cancer >40%

Biological Activity

The compound 2-(Pyridin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)quinoline-4-carboxamide is a novel derivative belonging to the quinoline family, which has shown promising biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C_{17}H_{16}N_{2}O_{1}S
  • Molecular Weight : 296.39 g/mol

The compound features a quinoline backbone substituted with a pyridine ring and a tetrahydrobenzo[d]thiazole moiety, contributing to its unique pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it is hypothesized that this compound may inhibit translation elongation factor 2 (EF2), which is crucial for protein synthesis in cells. This mechanism has been particularly noted in antimalarial studies where quinoline derivatives have shown efficacy against Plasmodium species by targeting EF2 .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through oxidative stress-mediated pathways .

Anticancer Activity

A series of studies were conducted to evaluate the anticancer potential of this compound. The following table summarizes the findings from different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)10Apoptosis via oxidative stress
H460 (Lung)8Cell cycle arrest
HCT116 (Colon)12Induction of DNA damage
G361 (Skin)11Mitochondrial dysfunction

The compound exhibited significant cytotoxicity across multiple cancer types, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been tested for antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in treating bacterial infections.

Case Studies

  • Antimalarial Efficacy : In a study evaluating various quinoline derivatives against malaria parasites, this compound demonstrated low nanomolar activity against liver stages of Plasmodium yoelii. It was noted for its ability to reduce parasitemia significantly in preclinical models .
  • Cancer Treatment : A case study involving MCF7 breast cancer cells showed that treatment with this compound led to a marked increase in apoptotic markers and a decrease in cell viability after 24 hours of exposure .

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